1-Benzyl-3-(4-fluorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-(4-fluorophenyl)urea is an organic compound with the molecular formula C14H13FN2O It is a derivative of urea, where the hydrogen atoms are replaced by a benzyl group and a 4-fluorophenyl group
Preparation Methods
The synthesis of 1-Benzyl-3-(4-fluorophenyl)urea typically involves the reaction of benzyl isocyanate with 4-fluoroaniline. The reaction is carried out in an organic solvent such as toluene or dichloromethane, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Synthetic Route:
Reactants: Benzyl isocyanate and 4-fluoroaniline.
Solvent: Toluene or dichloromethane.
Conditions: Reflux.
Purification: Recrystallization or column chromatography.
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures consistent quality and scalability.
Chemical Reactions Analysis
1-Benzyl-3-(4-fluorophenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Nitric acid, bromine.
Major Products:
- Oxidized urea derivatives.
- Amine derivatives.
- Substituted aromatic compounds.
Scientific Research Applications
1-Benzyl-3-(4-fluorophenyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Preliminary studies suggest that this compound may have potential as a drug candidate for treating various diseases. Its pharmacokinetic and pharmacodynamic properties are under investigation.
Industry: The compound is used in the development of new materials and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(4-fluorophenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.
Molecular Targets and Pathways:
Enzymes: Inhibition of key enzymes involved in metabolic pathways.
Receptors: Modulation of receptor activity to alter cellular responses.
Comparison with Similar Compounds
1-Benzyl-3-(4-fluorophenyl)urea can be compared with other similar compounds to highlight its uniqueness:
1-Benzyl-3-(3-fluorophenyl)urea: Similar structure but with the fluorine atom in a different position, leading to different chemical and biological properties.
1-Benzyl-3-(4-chlorophenyl)urea:
1-Benzyl-3-(4-methylphenyl)urea: Methyl group substitution, affecting the compound’s hydrophobicity and interaction with biological targets.
Uniqueness:
- The presence of the 4-fluorophenyl group in this compound imparts unique electronic and steric properties, influencing its reactivity and interactions.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable tool for researchers and industry professionals alike. Further studies are needed to fully explore its applications and mechanisms of action.
Properties
Molecular Formula |
C14H13FN2O |
---|---|
Molecular Weight |
244.26 g/mol |
IUPAC Name |
1-benzyl-3-(4-fluorophenyl)urea |
InChI |
InChI=1S/C14H13FN2O/c15-12-6-8-13(9-7-12)17-14(18)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,16,17,18) |
InChI Key |
CENCWHKKKSQPBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.